3-(3-Methylsulfanylphenyl)thiolan-3-ol
Description
3-(3-Methylsulfanylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound derived from thiolan-3-ol (a five-membered ring with one sulfur atom and a hydroxyl group at position 3). The compound features a phenyl ring substituted with a methylsulfanyl (-S-CH₃) group at the meta position, attached to the thiolan ring. The methylsulfanyl group enhances lipophilicity and may influence electronic properties, making it relevant in organic synthesis or pharmaceutical intermediates .
Properties
IUPAC Name |
3-(3-methylsulfanylphenyl)thiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS2/c1-13-10-4-2-3-9(7-10)11(12)5-6-14-8-11/h2-4,7,12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXLWLNVNHQPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2(CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)C2(CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “3-(3-Methylsulfanylphenyl)thiolan-3-ol” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and mechanical grinding .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Compound “3-(3-Methylsulfanylphenyl)thiolan-3-ol” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may produce alcohols, and substitution may produce halogenated compounds .
Scientific Research Applications
Compound “3-(3-Methylsulfanylphenyl)thiolan-3-ol” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of materials and chemicals with specific properties
Mechanism of Action
The mechanism of action of compound “3-(3-Methylsulfanylphenyl)thiolan-3-ol” involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-(3-Methylsulfanylphenyl)thiolan-3-ol with analogous thiolan-3-ol derivatives reported in the evidence:
Table 1: Key Properties of Thiolan-3-ol Derivatives
Key Comparisons:
Electronic and Steric Effects
- Methylsulfanyl vs. Halogens/Methoxy : The methylsulfanyl group (-S-CH₃) in the target compound is less electronegative than fluorine (in 3-(3-Fluoro-6-methylphenyl)thiolan-3-ol) but more lipophilic than methoxy (-O-CH₃, in 3-(4-Methoxy-2-methylphenyl)thiolan-3-ol). This impacts solubility and reactivity in substitution reactions .
Analytical Characterization
- Mass Spectrometry: EI-MS fragmentation patterns (e.g., m/z 146 for thiolan-3-ol derivatives) aid in identification, as shown for sulfanylalkanols .
- Impurity Profiling : USP guidelines for related compounds emphasize stringent control of unspecified impurities, applicable to quality assessment of thiolan-3-ol analogs .
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